![molecular formula C15H12O2 B14015743 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1,3,5-triene core, which is substituted with a benzyloxy group at the 5-position and a ketone group at the 7-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the benzyloxy group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the bicyclic core.
Oxidation to form the ketone: The final step involves the oxidation of a hydroxyl group at the 7-position to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the same bicyclic core but lacks the benzyloxy and ketone groups.
Benzocyclobutene: Another bicyclic compound with a similar core structure but different functional groups.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of both the benzyloxy and ketone groups, which impart distinct chemical properties and reactivity. These functional groups make the compound versatile for various chemical transformations and applications in research and industry.
特性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
5-phenylmethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C15H12O2/c16-13-9-12-7-4-8-14(15(12)13)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChIキー |
CUYILCFOQVAUJW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C1=O)C(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
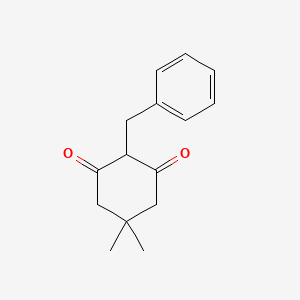
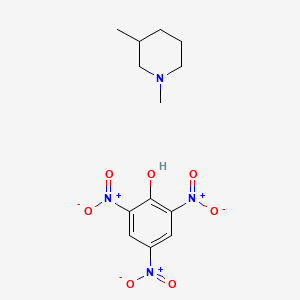
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
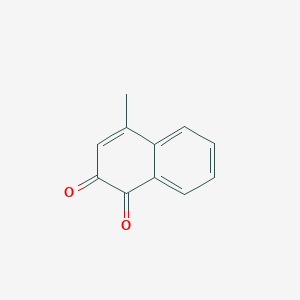
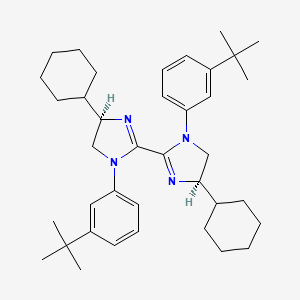
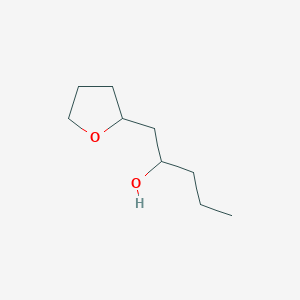


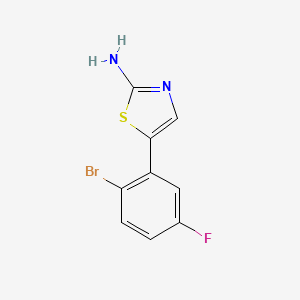
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
